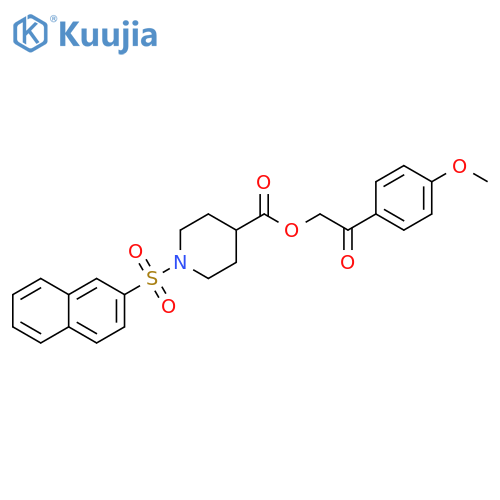

Cas no 326907-49-7 (2-(4-methoxyphenyl)-2-oxoethyl 1-(naphthalene-2-sulfonyl)piperidine-4-carboxylate)

2-(4-methoxyphenyl)-2-oxoethyl 1-(naphthalene-2-sulfonyl)piperidine-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2-(4-methoxyphenyl)-2-oxoethyl 1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxylate

- 4-Piperidinecarboxylic acid, 1-(2-naphthalenylsulfonyl)-, 2-(4-methoxyphenyl)-2-oxoethyl ester

- AKOS000527333

- EU-0006473

- Oprea1_734280

- 2-(4-methoxyphenyl)-2-oxoethyl 1-(naphthalene-2-sulfonyl)piperidine-4-carboxylate

- SR-01000446627

- [2-(4-methoxyphenyl)-2-oxoethyl] 1-naphthalen-2-ylsulfonylpiperidine-4-carboxylate

- 326907-49-7

- SR-01000446627-1

- F0885-0046

- Oprea1_578242

-

- インチ: 1S/C25H25NO6S/c1-31-22-9-6-19(7-10-22)24(27)17-32-25(28)20-12-14-26(15-13-20)33(29,30)23-11-8-18-4-2-3-5-21(18)16-23/h2-11,16,20H,12-15,17H2,1H3

- InChIKey: GILBMVUANVBEFW-UHFFFAOYSA-N

- SMILES: N1(S(C2=CC=C3C(=C2)C=CC=C3)(=O)=O)CCC(C(OCC(C2=CC=C(OC)C=C2)=O)=O)CC1

計算された属性

- 精确分子量: 467.14025869g/mol

- 同位素质量: 467.14025869g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 7

- 重原子数量: 33

- 回転可能化学結合数: 8

- 複雑さ: 777

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 98.4Ų

- XLogP3: 4

2-(4-methoxyphenyl)-2-oxoethyl 1-(naphthalene-2-sulfonyl)piperidine-4-carboxylate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0885-0046-75mg |

2-(4-methoxyphenyl)-2-oxoethyl 1-(naphthalene-2-sulfonyl)piperidine-4-carboxylate |

326907-49-7 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0885-0046-10μmol |

2-(4-methoxyphenyl)-2-oxoethyl 1-(naphthalene-2-sulfonyl)piperidine-4-carboxylate |

326907-49-7 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0885-0046-1mg |

2-(4-methoxyphenyl)-2-oxoethyl 1-(naphthalene-2-sulfonyl)piperidine-4-carboxylate |

326907-49-7 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0885-0046-20μmol |

2-(4-methoxyphenyl)-2-oxoethyl 1-(naphthalene-2-sulfonyl)piperidine-4-carboxylate |

326907-49-7 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0885-0046-3mg |

2-(4-methoxyphenyl)-2-oxoethyl 1-(naphthalene-2-sulfonyl)piperidine-4-carboxylate |

326907-49-7 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0885-0046-4mg |

2-(4-methoxyphenyl)-2-oxoethyl 1-(naphthalene-2-sulfonyl)piperidine-4-carboxylate |

326907-49-7 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0885-0046-30mg |

2-(4-methoxyphenyl)-2-oxoethyl 1-(naphthalene-2-sulfonyl)piperidine-4-carboxylate |

326907-49-7 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0885-0046-2μmol |

2-(4-methoxyphenyl)-2-oxoethyl 1-(naphthalene-2-sulfonyl)piperidine-4-carboxylate |

326907-49-7 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0885-0046-10mg |

2-(4-methoxyphenyl)-2-oxoethyl 1-(naphthalene-2-sulfonyl)piperidine-4-carboxylate |

326907-49-7 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0885-0046-20mg |

2-(4-methoxyphenyl)-2-oxoethyl 1-(naphthalene-2-sulfonyl)piperidine-4-carboxylate |

326907-49-7 | 90%+ | 20mg |

$99.0 | 2023-05-17 |

2-(4-methoxyphenyl)-2-oxoethyl 1-(naphthalene-2-sulfonyl)piperidine-4-carboxylate 関連文献

-

1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

-

10. Be2B6 and Be2B7+: two double aromatic inverse sandwich complexes with spin-triplet ground state†Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

2-(4-methoxyphenyl)-2-oxoethyl 1-(naphthalene-2-sulfonyl)piperidine-4-carboxylateに関する追加情報

Introduction to 2-(4-methoxyphenyl)-2-oxoethyl 1-(naphthalene-2-sulfonyl)piperidine-4-carboxylate (CAS No. 326907-49-7)

2-(4-methoxyphenyl)-2-oxoethyl 1-(naphthalene-2-sulfonyl)piperidine-4-carboxylate, identified by the CAS number 326907-49-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its piperidine core, which is a privileged scaffold frequently employed in drug discovery due to its ability to modulate biological pathways effectively. The presence of functional groups such as the 4-methoxyphenyl moiety and the naphthalene-2-sulfonyl substituent further enhances its structural complexity and potential pharmacological activity.

The naphthalene-2-sulfonyl group, in particular, is known for its role in enhancing binding affinity and selectivity in drug candidates. This moiety has been extensively studied for its interactions with biological targets, including enzymes and receptors, which are critical for therapeutic intervention. The combination of the piperidine ring with the naphthalene-2-sulfonyl group creates a molecule with a high degree of specificity, making it an attractive candidate for further development in drug design.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to predict the binding modes of this compound with greater accuracy. These studies suggest that 2-(4-methoxyphenyl)-2-oxoethyl 1-(naphthalene-2-sulfonyl)piperidine-4-carboxylate may exhibit inhibitory activity against various targets, including those involved in inflammatory responses and neurodegenerative diseases. The 4-methoxyphenyl group, while contributing to the overall solubility and bioavailability of the molecule, also plays a role in modulating its pharmacokinetic properties.

In the context of medicinal chemistry, the synthesis of this compound represents a significant achievement. The multi-step synthetic route involves strategic functionalization of the piperidine core, followed by the introduction of the naphthalene-2-sulfonyl and 4-methoxyphenyl groups. Each step is meticulously designed to ensure high yield and purity, which are essential for subsequent biological evaluation. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, has enabled researchers to construct the desired framework with remarkable precision.

The pharmacological potential of 2-(4-methoxyphenyl)-2-oxoethyl 1-(naphthalene-2-sulfonyl)piperidine-4-carboxylate has been explored in several preclinical studies. These investigations have highlighted its ability to interact with key biological pathways implicated in diseases such as cancer, pain, and neurological disorders. The compound's unique structural features make it a promising candidate for further investigation into its therapeutic applications. Additionally, its potential as a scaffold for derivative development offers an exciting avenue for future research.

One particularly intriguing aspect of this compound is its interaction with protein targets. Studies using X-ray crystallography have provided insights into how the naphthalene-2-sulfonyl group fits into the active site of enzymes, forming critical hydrogen bonds and hydrophobic interactions. This level of detail is crucial for understanding the molecular basis of drug action and for designing molecules with improved efficacy and reduced side effects.

The role of natural product-inspired scaffolds in drug discovery cannot be overstated. Compounds derived from natural sources often exhibit unique biological activities that are not easily replicated by synthetic molecules. The structural motif present in 2-(4-methoxyphenyl)-2-oxoethyl 1-(naphthalene-2-sulfonyl)piperidine-4-carboxylate draws inspiration from such natural products, suggesting that it may possess additional layers of biological relevance beyond its primary mode of action.

As research continues to evolve, so too do the tools available for drug discovery. High-throughput screening (HTS) technologies have enabled researchers to rapidly test large libraries of compounds for biological activity. This approach has been instrumental in identifying hits like 2-(4-methoxyphenyl)-2-oxoethyl 1-(naphthalene-2-sulfonyl)piperidine-4-carboxylate, which can then be optimized through structure-based drug design (SBDD) or de novo design strategies.

The development of novel therapeutic agents requires a multidisciplinary approach, integrating expertise from chemistry, biology, pharmacology, and computational science. The study of compounds like 326907-49-7 exemplifies this collaborative effort, as it combines synthetic innovation with rigorous biological evaluation. Such endeavors are essential for advancing our understanding of disease mechanisms and developing effective treatments.

In conclusion,2-(4-methoxyphenyl)-2-oxoethyl 1-(naphthalene-2-sulfonyl)piperidine-4-carboxylate represents a significant contribution to the field of pharmaceutical chemistry. Its complex structure, derived from carefully selected functional groups, positions it as a promising candidate for further therapeutic development. As research progresses, this compound will likely play a crucial role in uncovering new treatment strategies across multiple disease areas.

326907-49-7 (2-(4-methoxyphenyl)-2-oxoethyl 1-(naphthalene-2-sulfonyl)piperidine-4-carboxylate) Related Products

- 2228404-67-7(5-(7-chloro-1,3-dioxaindan-5-yl)-1-methyl-1H-pyrazol-4-amine)

- 1171206-49-7(N-phenyl-1,4-diazepane-1-carboxamide hydrochloride)

- 852155-50-1(N-(2-methoxyphenyl)-3,4-dimethyl-N-(2-oxopyrrolidin-1-yl)methylbenzamide)

- 1795482-01-7(3-[1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]-4-piperidinyl]-2,4-thiazolidinedione)

- 2089300-62-7(ethyl 2-amino-1,2,4triazolo1,5-apyridine-7-carboxylate)

- 1289212-90-3(5-Chloro-N-cyclopropylpicolinamide)

- 2194848-99-0(N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide)

- 54646-75-2(1-Bromo-8-phenyloctane)

- 1805420-03-4(Ethyl 5-bromo-2-(difluoromethyl)-3-iodopyridine-4-acetate)

- 1313712-45-6(1-(4-benzyl-piperazin-1-yl)-3-hydroxy-2-phenyl-propan-1-one)